Cas no 1354960-93-2 (5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride)
5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride
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- MDL: MFCD20501937
- Inchi: 1S/C4H8N4O.ClH/c5-2-1-3-7-4(6)8-9-3;/h1-2,5H2,(H2,6,8);1H
- InChI Key: ZQWUKZNZFBCUCC-UHFFFAOYSA-N
- SMILES: C(C1ON=C(N)N=1)CN.Cl
5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A594738-10mg |
5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride |
1354960-93-2 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A594738-50mg |
5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride |
1354960-93-2 | 50mg |
$ 210.00 | 2022-06-08 | ||
| TRC | A594738-100mg |
5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride |
1354960-93-2 | 100mg |
$ 320.00 | 2022-06-08 | ||
| Chemenu | CM434967-100mg |
5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride |
1354960-93-2 | 95%+ | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM434967-250mg |
5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride |
1354960-93-2 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM434967-500mg |
5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride |
1354960-93-2 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Enamine | EN300-90482-0.05g |
5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride |
1354960-93-2 | 95.0% | 0.05g |
$245.0 | 2025-02-21 | |
| Enamine | EN300-90482-0.1g |
5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride |
1354960-93-2 | 95.0% | 0.1g |
$366.0 | 2025-02-21 | |
| Enamine | EN300-90482-0.25g |
5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride |
1354960-93-2 | 95.0% | 0.25g |
$524.0 | 2025-02-21 | |
| Enamine | EN300-90482-0.5g |
5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride |
1354960-93-2 | 95.0% | 0.5g |
$824.0 | 2025-02-21 |
5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride
Research Brief on 5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride (CAS: 1354960-93-2)
5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride (CAS: 1354960-93-2) is a chemically synthesized small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a versatile scaffold in drug discovery, particularly in the development of novel enzyme inhibitors and receptor modulators. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug development.
The compound belongs to the 1,2,4-oxadiazole family, a heterocyclic moiety known for its stability and bioisosteric properties. The presence of the aminoethyl side chain and the hydrochloride salt form enhances its solubility and bioavailability, making it an attractive candidate for further pharmacological evaluation. Recent synthetic protocols have optimized the production of this compound, ensuring high purity and yield, which is critical for preclinical and clinical studies.
In vitro studies have demonstrated that 5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride exhibits promising activity against a range of biological targets. For instance, it has shown inhibitory effects on certain kinases and proteases, which are implicated in various disease pathways, including cancer and inflammatory disorders. Mechanistic studies suggest that the compound interacts with the active sites of these enzymes, disrupting their catalytic activity and downstream signaling cascades.
Furthermore, recent research has explored the compound's potential as a building block for the synthesis of more complex drug-like molecules. Its reactive amino group allows for facile derivatization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies. These efforts have led to the identification of several lead compounds with improved potency and selectivity, paving the way for further optimization and development.
In vivo studies in animal models have provided preliminary evidence of the compound's efficacy and safety profile. Pharmacokinetic analyses indicate favorable absorption and distribution properties, with minimal off-target effects observed at therapeutic doses. These findings support the potential of 5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride as a promising candidate for advancing to clinical trials, particularly in indications where modulation of kinase or protease activity is desired.
In conclusion, the latest research on 5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride underscores its versatility and potential in drug discovery. Its unique chemical structure, combined with its demonstrated biological activity, positions it as a valuable tool for exploring new therapeutic avenues. Future studies should focus on further elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy in disease-specific models. As the field progresses, this compound is likely to play a pivotal role in the development of next-generation therapeutics.
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